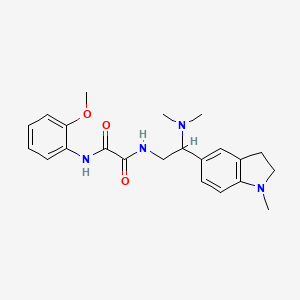

tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 2193065-48-2 . It has a molecular weight of 313.39 . It is in the form of an oil .

Molecular Structure Analysis

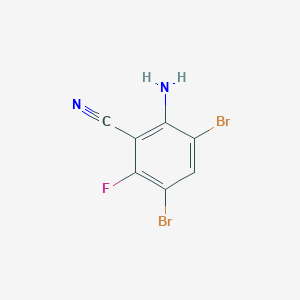

The InChI Code for this compound is1S/C16H27NO5/c1-14(2,3)21-12(19)17(13(20)22-15(4,5)6)16(9-10-16)8-7-11-18/h11H,7-10H2,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is in the form of an oil . It is stored at a temperature of -10°C .Scientific Research Applications

Synthesis of Nucleotide Analogs

The compound serves as a critical intermediate in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides. This application is pivotal in the development of antiviral and anticancer nucleoside analogs. For example, Ober et al. (2004) outlined the crystal structure of a similar compound, highlighting its role in mimicking the natural structural components of DNA and RNA for therapeutic purposes (Ober, Marsch, Harms, & Carell, 2004).

Material Science

In material science, tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate derivatives have been used for modifying the physical properties of polymers. Lin et al. (2020) demonstrated the use of tert-butoxycarbonyl as a thermally labile moiety to protect hydroxyl groups on polymers, allowing for systematic manipulation of the polymer's gas transport properties through solid-state thermal treatments (Lin et al., 2020).

Organic Synthesis

In organic chemistry, the tert-butoxycarbonyl group is extensively utilized for the protection of amines, facilitating various synthetic transformations. The versatility of tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate in organic synthesis is evidenced by its application in the preparation of cyclic carbamates from unsaturated amines, highlighting an innovative approach to CO2 fixation. Takeda et al. (2012) reported the efficient conversion of allyl and propargyl amines to cyclic carbamates bearing an iodomethyl group, utilizing tert-butyl hypoiodite under mild conditions, which represents an environmentally friendly method for utilizing atmospheric CO2 (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Catalysis

In catalysis, derivatives of tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate have been explored for their role in facilitating chemical reactions. For instance, Chankeshwara and Chakraborti (2006) demonstrated that Indium(III) halides act as highly efficient catalysts for the N-tert-butoxycarbonylation of amines, showcasing the compound's relevance in the synthesis of N-tert-butylcarbamates from various amines, including aromatic, heteroaromatic, and aliphatic ones, under solvent-free conditions at room temperature (Chankeshwara & Chakraborti, 2006).

properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[1-(3-oxopropyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO5/c1-14(2,3)21-12(19)17(13(20)22-15(4,5)6)16(9-10-16)8-7-11-18/h11H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNDUKUJBWXQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1(CC1)CCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2657429.png)

![N-Methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]prop-2-enamide](/img/structure/B2657433.png)

![5-Methyl-2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2657439.png)

![ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2657440.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B2657441.png)

![3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2657443.png)

![Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2657444.png)